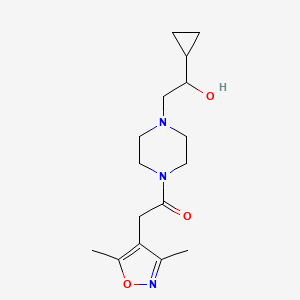

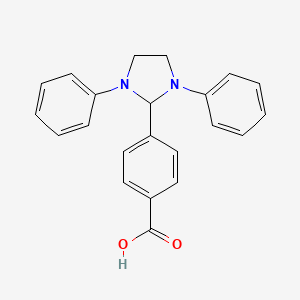

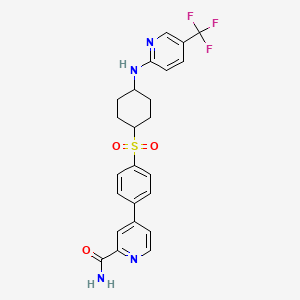

![molecular formula C22H22N4O3S B3007565 3-(2-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1202977-19-2](/img/structure/B3007565.png)

3-(2-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzothiazole derivatives has been explored in two different contexts. In the first study, a series of N-{2-oxo-2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]}-(het)arenecarboxamides and related compounds were synthesized. These compounds, particularly 4l and 9a, showed significant antiproliferative activity against human tumor-derived cell lines, with 4l exhibiting potent effects on human splenic B-lymphoblastoid cells and human acute B-lymphoblastic leukemia cell lines . The second study reported an eco-friendly microwave-assisted synthesis of a 1,2,3-triazole derivative, which involved a click cyclocondensation reaction. This process was optimized using a copper catalyst and microwave irradiation, resulting in a regioselective 1,4-disubstituted 1,2,3-triazole isomer .

Molecular Structure Analysis

The molecular structure of the synthesized compounds is characterized by the presence of a benzothiazole moiety linked to a piperazine ring. In the case of the 1,2,3-triazole derivative, the crystal structure revealed a conventional chair conformation for the piperazine ring. The structural details were elucidated using various spectroscopic techniques, including IR, NMR, and MS, as well as X-ray diffraction analysis. The Hirshfeld Surface Analysis (HAS) conducted on the triazole derivative confirmed the findings from the XRD analysis, indicating a clear agreement between the two .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the formation of carboxamides and sulfonamide derivatives, as well as the click cyclocondensation reaction to produce the 1,2,3-triazole derivative. The latter reaction was enhanced by microwave irradiation, which accelerated the process and improved the efficiency of the synthesis. The use of a copper catalyst was crucial for the regioselectivity of the triazole formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are inferred from their antiproliferative and anti-HIV activities. The benzothiazole derivatives exhibited significant antiproliferative effects, with some compounds being identified as leading candidates for further development due to their potency. However, when screened for anti-HIV activity, no activity was observed for the tested compounds . The triazole derivative's properties were not explicitly mentioned in terms of biological activity, but its crystal structure and conformation were well-defined, which could influence its interaction with biological targets .

科学的研究の応用

Microwave-assisted Synthesis and Biological Activities

A study by Başoğlu et al. (2013) explored microwave-assisted synthesis involving compounds related to the specified chemical structure, leading to the creation of derivatives with antimicrobial, antilipase, and antiurease activities. These compounds were found to have moderate to good antimicrobial activities against various microorganisms, highlighting their potential in creating new antimicrobial agents (Başoğlu et al., 2013).

Antimicrobial Activities of Triazole Derivatives

Bektaş et al. (2010) synthesized new 1,2,4-triazole derivatives starting from ester ethoxycarbonylhydrazones, leading to compounds with good or moderate antimicrobial activities. This research indicates the potential for creating novel antimicrobial compounds through the synthesis of derivatives involving piperazine and related structures (Bektaş et al., 2010).

Quetiapine N-oxide–fumaric acid Analysis

Research by Shen et al. (2012) on the crystal structure of a compound similar to the one revealed insights into the molecular configuration and intermolecular interactions, which could be crucial for understanding the physical properties of related compounds (Shen et al., 2012).

Synthesis and Antimicrobial Activity

A study by Mhaske et al. (2014) focused on synthesizing (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives with significant in vitro antibacterial activity. This research underscores the potential of such compounds in developing new antimicrobial agents (Mhaske et al., 2014).

Mycobacterium tuberculosis DNA GyrB Inhibition

Reddy et al. (2014) designed and synthesized benzofuran and benzo[d]isothiazole derivatives targeting Mycobacterium tuberculosis DNA GyrB, demonstrating significant inhibitory activity and highlighting the potential for developing new antitubercular drugs (Reddy et al., 2014).

特性

IUPAC Name |

3-[2-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3S/c1-2-15-6-5-9-18-20(15)23-21(30-18)25-12-10-24(11-13-25)19(27)14-26-16-7-3-4-8-17(16)29-22(26)28/h3-9H,2,10-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGKTYIXGWKLROK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CN4C5=CC=CC=C5OC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

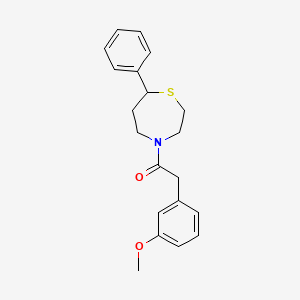

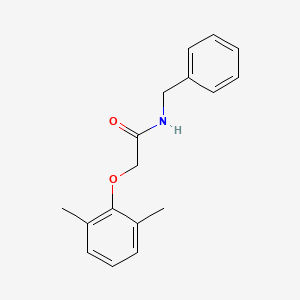

![2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3007491.png)

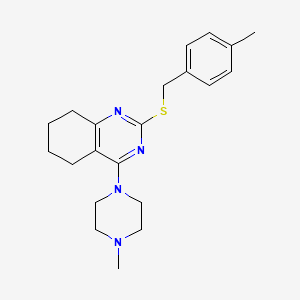

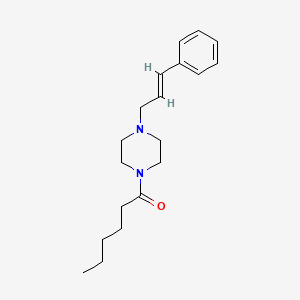

![1-N-[(4-chlorophenyl)methyl]benzene-1,2-diamine](/img/structure/B3007493.png)

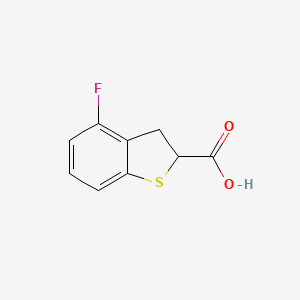

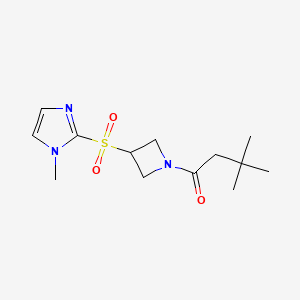

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one](/img/structure/B3007499.png)

![(Z)-3-(2,3-dimethoxyphenyl)-2-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acrylonitrile](/img/structure/B3007504.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B3007505.png)